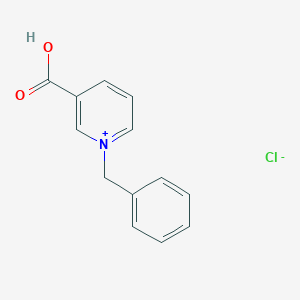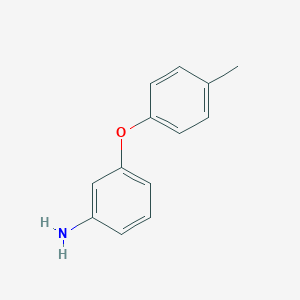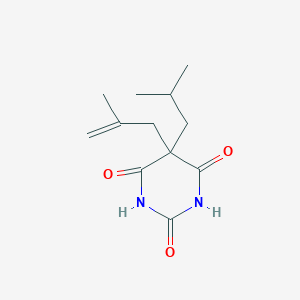
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the family of barbiturates. It has been widely used in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione involves the enhancement of the inhibitory neurotransmitter GABA in the central nervous system. It binds to the GABA receptor and enhances its activity, resulting in the suppression of neuronal activity and the induction of sedation and hypnosis.
Biochemische Und Physiologische Effekte
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione has various biochemical and physiological effects. It induces sedation and hypnosis by suppressing neuronal activity in the central nervous system. It also has anticonvulsant and anxiolytic effects, making it a potential treatment for epilepsy and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione has several advantages and limitations for lab experiments. Its sedative and hypnotic effects make it a useful tool for studying sleep and circadian rhythms. However, its potential side effects, such as respiratory depression and dependence, limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of its use and potential for abuse.
Conclusion:
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione is a unique chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. Its sedative and hypnotic effects make it a useful tool for studying sleep and circadian rhythms. However, its potential side effects and limitations must be carefully considered in experimental settings. Further research is needed to fully understand its mechanism of action, pharmacological properties, and potential for therapeutic use.
Synthesemethoden
The synthesis of 5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione involves the reaction of 2,4,6-trioxo-5-(2-propen-1-yl)-1,3-diazinane with 2-methylpropan-2-amine in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione has been widely used in scientific research due to its unique properties. It has been studied for its potential use in the treatment of various diseases such as epilepsy, anxiety, and insomnia. It has also been used as a sedative and hypnotic agent in laboratory experiments.
Eigenschaften
IUPAC Name |
5-(2-methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-7(2)5-12(6-8(3)4)9(15)13-11(17)14-10(12)16/h8H,1,5-6H2,2-4H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDPOYDWGZTPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275571 |
Source


|
| Record name | 5-(2-methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione | |
CAS RN |
17048-97-4 |
Source


|
| Record name | 5-(2-methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

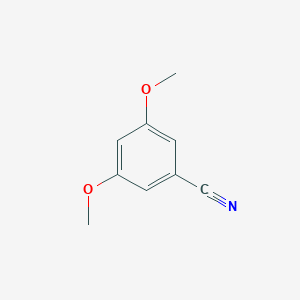
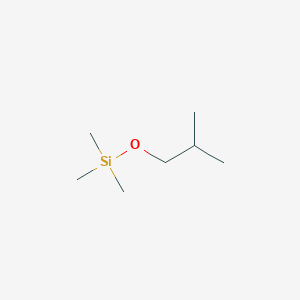


![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)
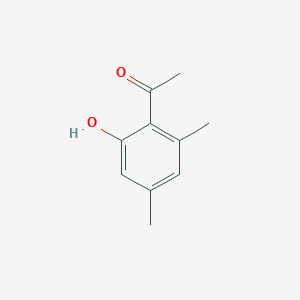
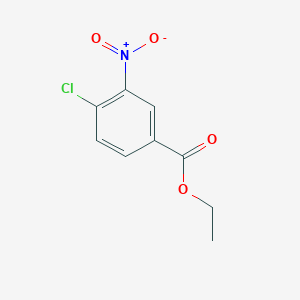
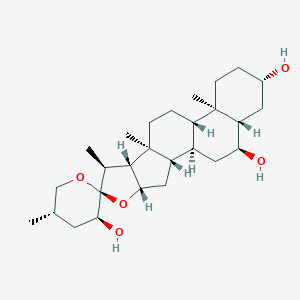
![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)
![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)
